![molecular formula C24H26O7 B3010740 Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 844853-52-7](/img/structure/B3010740.png)

Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies, including cyclization and acylation reactions. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, followed by Ag(I)-catalyzed cyclizations to form hydroxypyrones or pulvinones . Similarly, tert-butyl acetothioacetate is used in the synthesis of furanones through a series of reactions including acylation, addition to CO, and cyclization . These methods could potentially be adapted for the synthesis of the compound of interest.

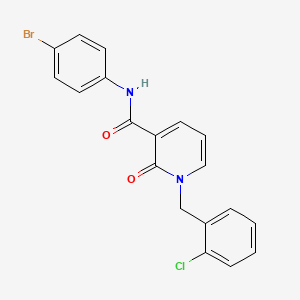

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using various spectroscopic methods and X-ray crystallography. For example, the Schiff base compounds derived from tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are characterized using FTIR, NMR, and X-ray crystallographic analysis . These techniques could be employed to determine the molecular structure of "Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate".

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including thermolysis in the presence of thiophenol, which proceeds via a dual mechanism involving homolysis and single electron transfer . Understanding these reaction mechanisms can help predict the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can stabilize the molecular structure, as seen in the Schiff base compounds . Additionally, the synthesis and characterization of Ti complexes using tert-butyl phenols demonstrate the influence of tert-butyl groups on the formation of complexes with specific core structures . These insights can be used to infer the properties of "this compound".

Applications De Recherche Scientifique

1. Antioxidant and Stabilizing Properties

Tert-butylated phenols, including compounds similar to tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate, have been studied for their antioxidant properties. These compounds are effective in stabilizing polymers against thermal degradation, particularly in oxygen-deficient atmospheres. They function through unique mechanisms involving radical trapping and hydrogen transfer, resulting in stable phenoxyl radicals (Yachigo et al., 1993). Moreover, similar compounds have been shown to exert inhibitory effects on hepatic tumorigenesis in rats induced by peroxisome proliferators, suggesting a potential role in mitigating oxidative stress-related damages (Rao et al., 1984).

2. Role in Chemical Synthesis and Catalysis

Compounds with tert-butyl groups have been utilized in various synthetic and catalytic processes. For instance, tert-butylated Schiff bases have been employed in the formation of metal complexes, which are then used in reactions such as ethylene oligomerization (Yankey et al., 2014). Additionally, compounds containing tert-butyl groups have been instrumental in the synthesis of complex organic molecules, as seen in the total synthesis of cryptophycin-24 (Eggen et al., 2000).

3. Environmental Applications

Tert-butylated compounds have also been studied for their environmental applications, particularly in the degradation of pollutants. For example, the degradation of methyl tert-butyl ether (MTBE) by UV/H2O2 processes generates tert-butylated byproducts, highlighting the role of these compounds in environmental remediation processes (Stefan et al., 2000).

Propriétés

IUPAC Name |

tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-6-27-18-9-7-8-10-19(18)30-23-15(2)29-20-13-16(11-12-17(20)22(23)26)28-14-21(25)31-24(3,4)5/h7-13H,6,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYSBOVNFUEXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)